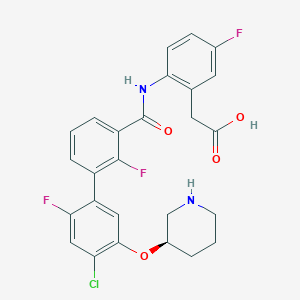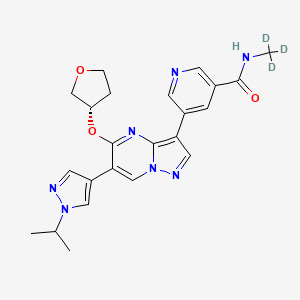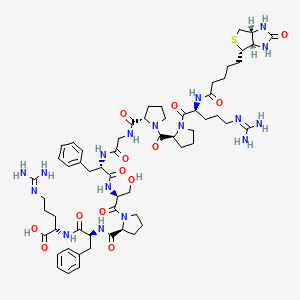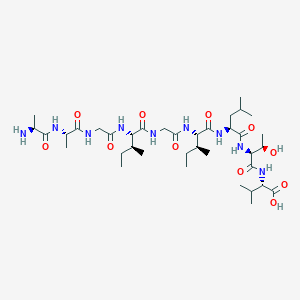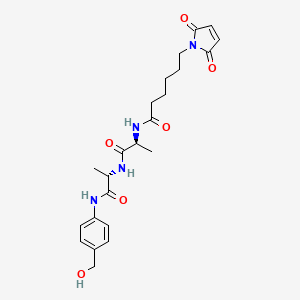
MC-Ala-Ala-PAB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Ala-Ala-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to connect an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells. The compound has a molecular weight of 458.51 and a chemical formula of C23H30N4O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
MC-Ala-Ala-PAB is synthesized through a series of peptide coupling reactions. The process typically involves the use of Fmoc-Ala-Ala-PAB as an intermediate. The synthesis begins with the protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) groups, followed by coupling with alanine residues. The final step involves the deprotection of the Fmoc groups to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .
Chemical Reactions Analysis
Types of Reactions
MC-Ala-Ala-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target site.
Peptide Coupling Reactions: Involves the formation of peptide bonds between amino acids
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like piperidine.
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) under inert atmosphere
Major Products Formed
The major product formed from the cleavage reaction of this compound is the cytotoxic drug that was initially conjugated to the antibody. This allows for targeted drug delivery to cancer cells .
Scientific Research Applications
MC-Ala-Ala-PAB is primarily used in the field of cancer research for the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound is also used in the study of peptide chemistry and the development of targeted therapies .
Mechanism of Action
MC-Ala-Ala-PAB functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes or conditions, releasing the cytotoxic drug. The drug then exerts its effects by binding to its molecular targets, leading to cell death. The cleavage mechanism can involve proteolytic degradation or other enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PAB: Another cleavable linker used in ADCs, designed to be cleaved by cathepsin B.
MC-Ala-Ala-Asn-PAB: A similar peptide linker used in the synthesis of ADCs
Uniqueness
MC-Ala-Ala-PAB is unique due to its specific cleavage mechanism and its ability to release cytotoxic drugs efficiently. Its design allows for precise targeting and minimal off-target effects, making it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C23H30N4O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C23H30N4O6/c1-15(24-19(29)6-4-3-5-13-27-20(30)11-12-21(27)31)22(32)25-16(2)23(33)26-18-9-7-17(14-28)8-10-18/h7-12,15-16,28H,3-6,13-14H2,1-2H3,(H,24,29)(H,25,32)(H,26,33)/t15-,16-/m0/s1 |
InChI Key |
PKHVWJOCRXHNME-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


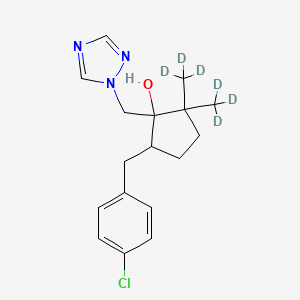

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
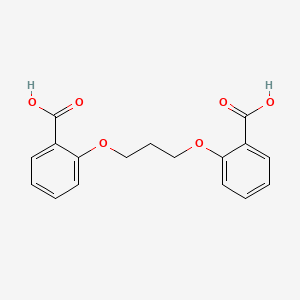
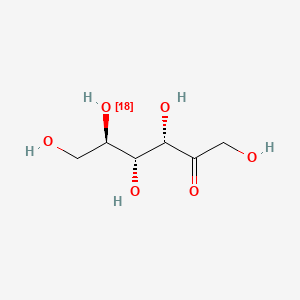
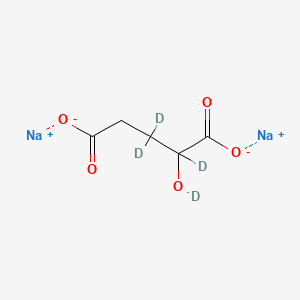

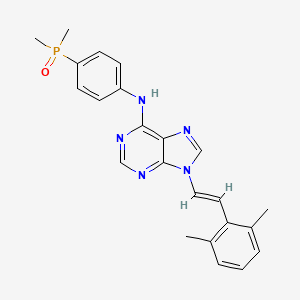
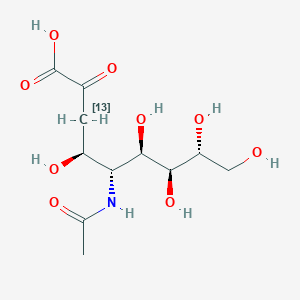
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
